molecular formula C7H12ClN3 B1402894 3-(1-Hydrazinoethyl)pyridine hydrochloride CAS No. 1401426-00-3

3-(1-Hydrazinoethyl)pyridine hydrochloride

Cat. No.: B1402894
CAS No.: 1401426-00-3
M. Wt: 173.64 g/mol
InChI Key: JUVJQJOYAKLDMZ-UHFFFAOYSA-N
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Description

3-(1-Hydrazinoethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a hydrazino group (-NH-NH2) attached to an ethyl group, which is further connected to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydrazinoethyl)pyridine hydrochloride typically involves the following steps:

    Nucleophilic Substitution: The starting material, 3-(1-Bromoethyl)pyridine, undergoes nucleophilic substitution with hydrazine hydrate (N2H4·H2O) to form 3-(1-Hydrazinoethyl)pyridine.

    Hydrochloride Formation: The resulting 3-(1-Hydrazinoethyl)pyridine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

The reaction conditions generally involve the use of solvents such as ethanol or methanol, and the reactions are carried out at temperatures ranging from 0°C to 150°C, depending on the specific reagents and desired yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydrazinoethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazones or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(1-Hydrazinoethyl)pyridine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: It serves as a probe or reagent in biochemical assays and studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Hydrazinoethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydrazinoethyl)pyridine hydrochloride
  • 3-(1-Hydrazinopropyl)pyridine hydrochloride
  • 3-(1-Hydrazinobutyl)pyridine hydrochloride

Uniqueness

3-(1-Hydrazinoethyl)pyridine hydrochloride is unique due to its specific hydrazinoethyl substitution on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the hydrazino group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-pyridin-3-ylethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-6(10-8)7-3-2-4-9-5-7;/h2-6,10H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVJQJOYAKLDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401426-00-3
Record name Pyridine, 3-(1-hydrazinylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401426-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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